Terpinen 4-propionate
Description
Structure
3D Structure
Properties
CAS No. |
70240-48-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(4-methyl-1-propan-2-ylcyclohex-3-en-1-yl) propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-12(14)15-13(10(2)3)8-6-11(4)7-9-13/h6,10H,5,7-9H2,1-4H3 |
InChI Key |
WXNNHDWPODMHIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCC(=CC1)C)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Terpinen 4 Propionate
Chemical Synthesis Approaches for Terpinen 4-propionate
The primary chemical route to this compound is through the esterification of its parent alcohol, terpinen-4-ol. This involves reacting the hydroxyl group of terpinen-4-ol with propionic acid or one of its more reactive derivatives.
The direct esterification of terpinen-4-ol with propionic acid is a standard method for producing this compound. This reaction typically requires a catalyst, often a strong acid, to proceed at a practical rate. To enhance reactivity and improve yields, more reactive acylating agents derived from propionic acid are frequently used. A common alternative is propionic anhydride (B1165640). The reaction between terpinen-4-ol and propionic anhydride results in the formation of this compound and propionic acid as a byproduct. This method is often preferred as it can proceed under milder conditions and tends to have a more favorable equilibrium position compared to direct esterification with the carboxylic acid.
The general transformation can be compared to the synthesis of other terpene esters, such as geranyl acetate (B1210297) from geraniol (B1671447) and acetic anhydride, which often employs heterogeneous catalysis. researchgate.net Similarly, the synthesis of terpinyl acetate from α-terpineol and acetic anhydride serves as a well-documented analogue for this type of transformation. researchgate.netnih.gov
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically manipulated include temperature, catalyst type and concentration, molar ratio of reactants, and solvent choice.
For analogous esterification reactions, such as the synthesis of terpinyl acetate, studies have shown that yield increases with temperature within a certain range (e.g., 35-50°C). researchgate.netnih.gov However, excessively high temperatures can lead to side reactions, including dehydration of the tertiary alcohol. The molar ratio of the alcohol to the acylating agent is another critical factor. While an excess of the acylating agent can drive the reaction forward, a very high concentration may lead to enzyme inhibition in biocatalytic systems or cause unwanted side reactions in chemical synthesis. researchgate.net The choice of solvent can also influence reaction rates and yields. In some cases, reactions are performed in a solvent-free medium to increase reactant concentration and reduce waste. cirad.fr
Below is a table summarizing typical optimization parameters for analogous terpene ester synthesis, which informs the potential conditions for producing this compound.
Table 1: Illustrative Optimization of Chemical Synthesis Conditions for Terpene Esters
| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Molar Ratio (Alcohol:Acyl Donor) | Yield / Conversion | Source |
| Candida rugosa lipase | Acetic anhydride | Supercritical CO₂ | 50 | - | 53.0% | researchgate.netnih.gov |
| Sulfonic acid-functionalized silica (B1680970) | - | EtOH:H₂O (1:1) | 90 | - | High Yield | researchgate.net |
| Heteropolyacids | Fatty acid | Solvent-free | 150 | 1:1.5 | >90% | cirad.fr |
Terpinen-4-ol possesses a chiral center at the C4 carbon, meaning it exists as two enantiomers: (4S)-terpinen-4-ol and (4R)-terpinen-4-ol. Consequently, the synthesis of this compound from a racemic mixture of terpinen-4-ol will result in a racemic mixture of the ester. The synthesis of specific stereoisomers of this compound requires a stereoselective approach.
This can be achieved by starting with an enantiomerically pure form of terpinen-4-ol. Research has demonstrated the successful synthesis of enantiomeric p-menthane-1,2,4-triols by starting with the corresponding (4S) and (4R) enantiomers of terpinen-4-ol. researchgate.net This confirms the availability of stereochemically pure precursors for synthesis. By using (4S)-terpinen-4-ol or (4R)-terpinen-4-ol as the starting material, the corresponding (4S)- or (4R)-Terpinen 4-propionate can be synthesized with retention of stereochemistry at the C4 position. Stereoselective synthesis is critical when the biological or olfactory properties of the different isomers vary significantly.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis utilizes enzymes as biocatalysts to perform chemical transformations. For ester synthesis, lipases are the most commonly employed enzymes due to their efficiency in non-aqueous media and high selectivity. nih.gov Lipase B from Candida antarctica (CalB) is a particularly robust and widely used enzyme for producing a variety of esters. nih.govchemrxiv.org
The enzymatic synthesis of this compound involves the lipase-catalyzed esterification or transesterification of terpinen-4-ol. The reaction mechanism involves a nucleophilic attack from the catalytic serine residue in the enzyme's active site on the acyl donor (e.g., propionic acid or a propionate (B1217596) ester), forming a covalent acyl-enzyme intermediate. researchgate.net Subsequently, the hydroxyl group of terpinen-4-ol attacks this intermediate, leading to the formation of this compound and regeneration of the free enzyme. researchgate.net
Studies on analogous systems have shown very high conversion rates. For instance, the CalB-catalyzed O-acylation of a primary monoterpenoid alcohol with vinyl propionate as the acyl donor achieved a conversion of over 99%. researchgate.net This highlights the potential for highly efficient and selective synthesis of this compound under mild reaction conditions.
Table 2: Examples of Chemoenzymatic Synthesis of Terpene Esters
| Enzyme | Acyl Donor | Reaction Medium | Temperature (°C) | Conversion / Yield | Source |
| Candida antarctica Lipase B (CalB) | Vinyl propionate | - | - | >99% | researchgate.net |
| Candida rugosa lipase | Acetic anhydride | Supercritical CO₂ | 50 | 53% | researchgate.netnih.gov |
| Rhizomucor miehei lipase | Propionic acid | - | - | - | nih.gov |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign. dokumen.pub In the context of this compound synthesis, these approaches focus on using renewable starting materials, employing non-hazardous solvents, utilizing recyclable catalysts, and minimizing waste. thieme-connect.deresearchgate.net
The use of biocatalysts like lipases is a cornerstone of green synthesis. dokumen.pub These enzymatic reactions occur under mild conditions (moderate temperature and pressure), reducing energy consumption and preventing side reactions that can occur at the high temperatures often required for chemical catalysis. cirad.fr Furthermore, enzymes are biodegradable and derived from renewable sources.
Another significant green strategy is the use of environmentally friendly solvents or solvent-free systems. Supercritical carbon dioxide (SC-CO₂) has been successfully used as a reaction medium for the lipase-catalyzed synthesis of terpinyl acetate, offering a non-toxic, non-flammable, and easily removable alternative to conventional organic solvents. researchgate.netnih.gov
The immobilization of catalysts, both chemical and enzymatic, is another key green approach. nih.gov For example, lipases can be immobilized on solid supports, which allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple reaction cycles, improving process economics and reducing waste. researchgate.netnih.gov Similarly, the use of solid acid catalysts, such as alumina (B75360) or zeolites, in place of corrosive and difficult-to-recycle liquid acids, represents a greener alternative for chemical esterification. researchgate.net
Advanced Analytical Characterization of Terpinen 4 Propionate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound. For Terpinen 4-propionate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and High-Resolution Mass Spectrometry (HRMS) would be required for unambiguous identification.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known structure and data from analogous compounds. The key structural features to be identified are the terpinen moiety and the propionate (B1217596) ester group.
Expected ¹H NMR Signals: The spectrum would show characteristic signals for the protons of the terpinen ring and the isopropyl group, which would be similar to those of terpinen-4-ol but shifted due to the presence of the ester. Critically, new signals corresponding to the propionate group would appear: a quartet for the methylene (B1212753) (-CH₂-) group adjacent to the ester oxygen and a triplet for the terminal methyl (-CH₃) group.
Expected ¹³C NMR Signals: The ¹³C NMR spectrum is expected to show 13 distinct signals corresponding to each carbon atom in the molecule. The presence of the ester is confirmed by a signal in the downfield region (~170-180 ppm) for the carbonyl carbon (C=O). The carbons of the ethyl part of the propionate group and the carbons of the terpinen backbone would have distinct chemical shifts.
Table 1: Predicted NMR Data for this compound
| Technique | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Propionate -CH₂- | ~2.3 ppm (quartet) | Signal for the methylene protons adjacent to the carbonyl group. |
| Propionate -CH₃ | ~1.1 ppm (triplet) | Signal for the terminal methyl protons of the propionate group. | |
| Terpinen Backbone | Various signals | Shifts would differ from terpinen-4-ol due to esterification. | |
| ¹³C NMR | Carbonyl (C=O) | ~174 ppm | Diagnostic peak for the ester functional group. |
| Propionate -CH₂- | ~28 ppm | Carbon adjacent to the carbonyl group. | |
| Propionate -CH₃ | ~9 ppm | Terminal methyl carbon of the propionate group. |
Note: The data in this table is predicted based on standard chemical shift values and has not been derived from published experimental results for this compound.
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The key difference between the spectra of terpinen-4-ol and this compound would be the presence of the ester group.
In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be a strong C=O stretch characteristic of an ester, typically appearing in the region of 1735-1750 cm⁻¹. Concurrently, the broad O-H stretching band seen in the spectrum of terpinen-4-ol (around 3300-3600 cm⁻¹) would be absent. Other bands corresponding to C-H, C-C, and C-O stretching and bending vibrations would also be present.
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C=C double bond within the cyclohexene (B86901) ring would give a strong signal around 1640-1680 cm⁻¹. The ester carbonyl group would also be visible, though typically weaker in Raman than in IR.
HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₃H₂₂O₂), the calculated monoisotopic mass is 210.16198 Da. An HRMS analysis would aim to measure this exact mass, thereby confirming the molecular formula.
Furthermore, the fragmentation pattern in the mass spectrum provides structural information. While specific experimental data is scarce, likely fragmentation pathways for this compound under electron ionization (EI) would include the loss of the propionyloxy group or the neutral loss of propionic acid (CH₃CH₂COOH), leading to characteristic fragment ions.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Predicted Exact Mass (Da) | Notes |
|---|---|---|---|
| Molecular Ion [M]⁺ | [C₁₃H₂₂O₂]⁺ | 210.16198 | The parent ion. |
| [M - C₃H₅O₂]⁺ | [C₁₀H₁₇]⁺ | 137.13248 | Fragment resulting from the loss of the propionyloxy radical. |
Note: The data in this table is predicted based on the molecular formula and common fragmentation patterns and has not been derived from published experimental results for this compound.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.
GC is the premier technique for analyzing volatile compounds like terpene esters. A sample of this compound would be vaporized and passed through a capillary column (e.g., a non-polar SLB®-5ms or a mid-polar column) using a carrier gas like helium or hydrogen.
Due to its higher molecular weight and different polarity, this compound would have a longer retention time than its precursor, terpinen-4-ol, under the same conditions.
GC-FID: The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon atoms, making it an excellent tool for quantification and assessing the purity of the compound.
GC-MS: Coupling GC with a Mass Spectrometer (MS) allows for the identification of the compound as it elutes from the column. The mass spectrum obtained can be compared to a library or analyzed for its fragmentation pattern to confirm the identity of the peak as this compound. This is a standard method for the analysis of components in essential oils and other complex mixtures.
HPLC and UPLC are powerful separation techniques used for a wide range of compounds. For a relatively non-polar compound like this compound, a normal-phase HPLC setup (with a silica (B1680970) column and a non-polar mobile phase like hexane/ethyl acetate) might be more effective than the more common reversed-phase HPLC (e.g., C18 column with a polar mobile phase like water/acetonitrile).
UPLC, which uses smaller particle sizes in the column, offers higher resolution and faster analysis times compared to traditional HPLC. A UPLC method could be developed for the rapid purity assessment of this compound. Detection could be achieved using a UV detector if the molecule has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| (4-methyl-1-propan-2-ylcyclohex-3-en-1-yl) propanoate |
| Terpinen-4-ol |
| Propionic acid |
| Linalyl propionate |
| Phenethyl propionate |
| Propyl propionate |
| Helium |
| Hydrogen |
| Hexane |
| Ethyl acetate (B1210297) |
Chiral Analysis and Enantiomeric Purity of this compound Isomers
While direct, published research focusing exclusively on the chiral analysis of terpinen-4-propionate is limited, the analytical methodologies for its parent compound, terpinen-4-ol, are extensively documented. The chiral center in terpinen-4-propionate is inherited from terpinen-4-ol, making the analytical techniques for the alcohol directly applicable to its ester derivatives. The separation and quantification of the enantiomers of terpinen-4-ol provide a robust framework for understanding the potential enantiomeric composition and purity of terpinen-4-propionate.
The primary method for determining the enantiomeric purity of chiral terpenes like terpinen-4-ol and its esters is enantioselective gas chromatography (enantio-GC), often coupled with mass spectrometry (GC-MS) for definitive identification. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and thus allowing for their separation and quantification.
Chromatographic Techniques and Stationary Phases
Cyclodextrin-based CSPs are the most widely used and effective for the chiral separation of a broad range of volatile compounds, including terpene alcohols. unito.itresearchgate.net Specifically, derivatized β- and γ-cyclodextrins have demonstrated high enantioselectivity for these compounds. researchgate.net For instance, stationary phases like heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin are used for the simultaneous stereochemical analysis of terpinen-4-ol and other chiral monoterpenes. tandfonline.com Supercritical Fluid Chromatography (SFC) has also been employed for the chiral purification of terpinen-4-ol, offering mild conditions that reduce the risk of compound degradation during analysis. waters.com
The choice of the CSP and the chromatographic conditions (e.g., temperature program, gas flow rate) are critical for achieving baseline separation of the enantiomers, which is essential for accurate determination of the enantiomeric excess (ee) or enantiomeric ratio (er). unito.it
The table below summarizes typical chromatographic conditions used for the chiral separation of terpinen-4-ol enantiomers, which would be the starting point for developing a method for terpinen-4-propionate.
| Technique | Chiral Stationary Phase (CSP) | Column Dimensions | Temperature Program | Carrier Gas | Reference(s) |
| GC-MS | Restek B-Dex 325 (cyclodextrin-based) | 30 m x 0.25 mm ID x 0.25 µm film | 50°C, then ramp to 120°C at 1.5°C/min | Helium | semanticscholar.org |
| SFC | CHIRALPAK AD-H | 10 x 250 mm, 5 µm | Isocratic | CO2/Modifier | waters.com |
| GCxGC-MS | 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin | - | - | - | researchgate.netresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Enantiomeric Distribution in Natural Sources and Research
The enantiomeric distribution of chiral compounds is often a key indicator of their natural origin and can be used for authenticity control. nih.gov For example, the enantiomeric ratios of terpenes in essential oils are often specific to the plant species and geographical origin. semanticscholar.org
Research has established the enantiomeric composition of terpinen-4-ol in various natural contexts. In the essential oil of Melaleuca alternifolia (tea tree oil), the (+)-enantiomer of terpinen-4-ol is typically predominant. nih.gov Conversely, studies on the bark beetle Polygraphus punctifrons have identified that males exclusively produce the (–)-(R)-terpinen-4-ol enantiomer as a component of their aggregation pheromone. d-nb.info In the essential oil of Gynoxys sancti-antonii, (R)-(−)-terpinen-4-ol was found to be the pure enantiomer present. acs.org
The following table presents research findings on the enantiomeric distribution of terpinen-4-ol. This data illustrates the kind of enantiomeric purity analysis that would be relevant for terpinen-4-propionate, particularly if it were derived from natural sources or synthesized using stereospecific methods.
| Source/Context | Predominant Enantiomer | Enantiomeric Excess (ee) / Ratio | Research Finding | Reference(s) |
| Polygraphus punctifrons (Bark Beetle) | (–)-(R)-terpinen-4-ol | >99% ee | Males produce only the (–)-(R)-enantiomer as a pheromone component. | d-nb.info |
| Gynoxys sancti-antonii (Plant) | (R)-(−)-terpinen-4-ol | Enantiomerically pure | The essential oil contains only the (R)-(-) enantiomer. | acs.org |
| Lavender Essential Oil (Lavandula angustifolia) | (+)-terpinen-4-ol | 92% to >99% ee | The (+)-enantiomer is dominant, with high enantiomeric purity in certain varieties. | researchgate.net |
| Thymus vulgaris (Thyme) | Enantiomer ratio varies | D-terpinen-4-ol major in some chemotypes, minor in others. | Enantiomeric composition varies significantly with the plant's chemotype. | semanticscholar.org |
| Commercial Tea Tree Oil (Melaleuca alternifolia) | (+)-terpinen-4-ol | Varies | Analysis of enantiomeric ratios is a key method for identifying adulterated TTO. | nih.gov |
This table is interactive. Click on the headers to sort the data.
The enantioselective analysis is crucial, as the biological and sensory properties of chiral molecules can differ significantly between enantiomers. Therefore, determining the enantiomeric purity of a compound like terpinen-4-propionate is a critical step in its advanced analytical characterization.
Mechanistic Investigations of Terpinen 4 Propionate Bioactivity Hypothesized and Comparative Studies
Comparative Bioactivity Studies with Terpinen-4-ol and other Monoterpenoids
No comparative studies detailing the specific bioactivity of Terpinen 4-propionate in relation to Terpinen-4-ol or other monoterpenoids were identified.
Exploration of Potential Antimicrobial Mechanisms
Specific research into the antimicrobial mechanisms of this compound is not available. Therefore, the following sub-topics cannot be addressed:
Investigation of Potential Anti-inflammatory Pathways
There is no available research on the anti-inflammatory pathways modulated by this compound, including the following specified signaling cascades:
Modulation of Key Cellular Signaling Cascades (e.g., NF-κB, mTOR, ERK1/2)
In contrast, extensive research exists for Terpinen-4-ol in these areas. Studies on Terpinen-4-ol have explored its ability to disrupt microbial cell membranes, inhibit biofilm formation, and modulate inflammatory responses through pathways involving NF-κB and other signaling molecules. nih.govnih.govnih.govscispace.commdpi.comnih.govforeverest.netnih.govscispace.commdpi.complos.orgnih.govresearchgate.netnih.gov
To provide an accurate and scientifically validated article, further research focusing specifically on this compound is required. Without such studies, any attempt to generate content based on the provided outline would be speculative and not meet the standards of scientific accuracy.
Regulation of Inflammatory Mediator Production (e.g., Cytokines)
Terpinen-4-ol has demonstrated significant capabilities in modulating the production of inflammatory mediators, particularly cytokines. Research indicates that it can suppress the production of pro-inflammatory cytokines by activated human monocytes. nih.govresearchgate.net Specifically, water-soluble components of tea tree oil, of which Terpinen-4-ol is the main active constituent, have been shown to significantly reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-10 (IL-10) by approximately 50% in lipopolysaccharide (LPS)-activated monocytes. nih.gov Further studies have confirmed that Terpinen-4-ol, along with alpha-terpineol, can suppress the production of IL-1β, IL-6, and IL-10 in LPS-stimulated human macrophages. foreverest.netnih.gov However, the production of TNF-α was not affected in these particular studies. foreverest.netnih.gov The anti-inflammatory effects of Terpinen-4-ol are believed to be mediated by interfering with the NF-κB and p38 or ERK MAPK pathways. foreverest.net In vivo studies on a murine model of oral candidiasis also showed that Terpinen-4-ol suppressed inflammatory reactions, which was associated with its therapeutic activity.
Recent research has delved deeper into the metabolic pathways influenced by Terpinen-4-ol in macrophages. It has been shown to improve LPS-induced macrophage inflammation by regulating glutamine metabolism. mdpi.com Terpinen-4-ol inhibits mTOR phosphorylation, which in turn promotes glutamine metabolism and increases cellular oxidative phosphorylation levels, thereby inhibiting the expression of LPS-induced inflammatory cytokines. mdpi.com This modulation of cellular metabolism provides a foundational understanding of its anti-inflammatory properties.
Table 1: Effect of Terpinen-4-ol on Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Effect | Cell Type | Reference |
|---|---|---|---|
| TNF-α | Suppressed | Human Monocytes | nih.gov |
| IL-1β | Suppressed | Human Monocytes/Macrophages | nih.govforeverest.net |
| IL-6 | Suppressed | Human Macrophages | foreverest.net |
Research into Potential Antineoplastic Mechanisms
Terpinen-4-ol has been the subject of numerous studies for its potential as an anticancer agent, with research focusing on its ability to modulate the cell cycle, induce programmed cell death, and enhance the efficacy of existing cancer therapies.
A key mechanism of the antitumor activity of Terpinen-4-ol is its ability to induce cell cycle arrest in cancer cells. In human non-small cell lung cancer (NSCLC) cells (A549 and CL1-0 lines), treatment with Terpinen-4-ol led to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest contributes to the inhibition of cancer cell proliferation. Other studies have reported that Terpinen-4-ol can induce cell cycle arrest in the G1 phase in different cancer cell lines, suggesting that the specific phase of arrest may be cell-type dependent. researchgate.net
Terpinen-4-ol has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines through multiple pathways. plos.orgnih.gov In human leukemic HL-60 cells, Terpinen-4-ol was found to induce both apoptotic and autophagic cell death. nih.gov The apoptotic response in these cells was linked to the release of cytochrome c from the mitochondria and the cleavage of Bid protein, following the activation of caspase-8. nih.gov
In NSCLC cells, Terpinen-4-ol induces apoptosis through a mitochondria-mediated pathway, which is dependent on p53. nih.gov This involves a decrease in the mitochondrial membrane potential, activation of caspases 9 and 3, and cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, an increase in the Bax/Bcl-2 ratio and a decrease in the levels of IAP family proteins XIAP and survivin were observed. nih.gov In human leukemia MOLT-4 cells, Terpinen-4-ol induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (caspase-8 activated) pathways. waocp.org
A significant area of research is the potential for Terpinen-4-ol to work synergistically with existing chemotherapeutic drugs, potentially increasing their effectiveness and allowing for lower, less toxic doses. nih.gov Studies have shown that Terpinen-4-ol demonstrates a synergistic inhibitory effect on cancer cell proliferation when combined with agents such as oxaliplatin (B1677828) and 5-fluorouracil (B62378) in colorectal cancer cells. plos.orgnih.gov In KRAS-mutated colorectal cancer cells, which are resistant to anti-EGFR therapy, combining Terpinen-4-ol with cetuximab resulted in significant growth inhibition. plos.orgnih.gov
In melanoma cells, pre-treatment with Terpinen-4-ol synergistically reduced cell viability when combined with dabrafenib (B601069) or trametinib. researchgate.net This enhanced effect was associated with an increase in apoptosis, as confirmed by the cleavage of PARP and caspase 3. researchgate.net These findings suggest that Terpinen-4-ol could be a valuable addition to combination cancer therapies. mdpi.com
Table 2: Synergistic Effects of Terpinen-4-ol with Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent | Observed Effect | Reference |
|---|---|---|---|
| Colorectal Cancer | Oxaliplatin, 5-Fluorouracil | Synergistic growth inhibition | plos.orgnih.gov |
| Colorectal Cancer (KRAS mutated) | Cetuximab | Impressive efficacy in growth inhibition | plos.orgnih.gov |
Hypothesized Interactions with Neurological Systems
Emerging research suggests that Terpinen-4-ol may also interact with neurological systems, particularly in the modulation of neurotransmitter systems.
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and is a key target for anxiolytic and sedative drugs. mdpi.comnih.gov Studies have indicated that Terpinen-4-ol may exert its effects through the GABAergic system. mdpi.com It has been shown to inhibit convulsions induced by 3-mercapto-propionic acid (3-MPA), a glutamic acid decarboxylase inhibitor, which suggests an involvement of the GABAergic system. mdpi.com However, this effect was not reversed by flumazenil, a selective antagonist of the benzodiazepine-GABAA receptor site, indicating that Terpinen-4-ol does not act on the same binding site as benzodiazepines. mdpi.com This suggests a direct or indirect modulation of the GABAergic system through a mechanism distinct from that of benzodiazepines. mdpi.com Further research is needed to fully elucidate the specific interactions of Terpinen-4-ol with the GABAergic system and its potential therapeutic applications in neurological disorders.
Effects on Ion Channels (e.g., Voltage-Dependent Sodium Channels)
A potential mechanism for the bioactivity of this compound, hypothesized from studies on Terpinen-4-ol, involves the modulation of ion channels. Research has shown that Terpinen-4-ol can inhibit the excitability of dorsal root ganglion (DRG) neurons by affecting voltage-dependent sodium channels (NaV). bohrium.comnih.gov
Studies on rat DRG neurons demonstrate that Terpinen-4-ol reversibly reduces the total voltage-gated sodium current (INa) in a manner that is dependent on concentration. bohrium.comnih.gov The mechanism of this inhibition is multifaceted, involving a predominant block of the channel pore and sensitivity to the frequency of use. nih.gov For instance, at a concentration of 3 mM, decreasing the stimulation frequency from 5 Hz to a very low frequency resulted in a significant decrease in the sodium current to 65.17 ± 5.86% of the control. nih.gov Furthermore, Terpinen-4-ol was found to alter the voltage sensitivity of the steady-state activation of these channels, shifting it to the left. bohrium.comnih.gov This suggests that the compound may interact more effectively with the Na+ channel when it is in a resting state. bohrium.com
These findings on Terpinen-4-ol suggest that its ester derivative, this compound, could possess similar neuro-modulatory activities by interacting with voltage-gated sodium channels, a mechanism that is crucial for neural excitability. nih.gov
Table 1: Effects of Terpinen-4-ol on Voltage-Dependent Sodium Channels (INa) in Rat Dorsal Root Ganglion Neurons
| Parameter | Finding | Source |
|---|---|---|
| Inhibition | Concentration-dependent inhibition of INa | nih.gov |
| IC50 | 0.8 ± 0.3 mM | nih.gov |
| Pharmacological Efficacy | 42.89 ± 5.54% | nih.gov |
| Mechanism | Predominantly channel pore block and use-frequency dependence | nih.gov |
| Steady-State Activation | Shifted to the left, altering voltage sensitivity | bohrium.comnih.gov |
| Frequency Dependence | Inhibitory effect is favored by stimulation frequencies lower than 5 Hz | bohrium.com |
Potential Impact on Host Metabolic Pathways (e.g., Glutamine and Phenylpropanoid Metabolism)
Based on evidence from Terpinen-4-ol studies, this compound may influence host metabolic pathways, specifically glutamine and phenylpropanoid metabolism.
Glutamine Metabolism
In studies using lipopolysaccharide (LPS)-stimulated mouse RAW264.7 macrophages, Terpinen-4-ol has been shown to regulate glutamine metabolism. mdpi.com The compound was found to increase the transcript levels of glutaminase (B10826351) (GLS) and glutamate (B1630785) dehydrogenase (GDH), thereby promoting the catabolism of glutamine. mdpi.com This action promotes the conversion of glutamic acid into α-ketoglutaric acid, which in turn increases the level of oxidative phosphorylation in the cells. mdpi.com By inhibiting mTOR phosphorylation, Terpinen-4-ol shifts glucose metabolism from glycolysis towards oxidative phosphorylation, which is linked to a decrease in the expression of LPS-induced inflammatory cytokines like IL-6 and TNF-α. mdpi.com This metabolic reprogramming highlights a potential anti-inflammatory mechanism. mdpi.com
Table 2: Hypothesized Impact of this compound on Glutamine Metabolism (based on Terpinen-4-ol data)
| Metabolic Target | Observed Effect of Terpinen-4-ol | Potential Outcome | Source |
|---|---|---|---|
| mTOR Phosphorylation | Inhibition | Promotes glutamine metabolism | mdpi.com |
| GLS and GDH mRNA | Increased transcript levels | Promotes glutamine catabolism | mdpi.com |
| Cellular Metabolism | Decreased ECAR/OCR ratio | Shift from glycolysis to oxidative phosphorylation | mdpi.com |
| Inflammatory Cytokines | Decreased expression | Anti-inflammatory effect | mdpi.com |
Phenylpropanoid Metabolism
Research on postharvest strawberry fruit has demonstrated that Terpinen-4-ol can enhance disease resistance by activating the phenylpropanoid metabolism pathway. nih.gov An untargeted metabolomic analysis revealed that treatment with Terpinen-4-ol significantly activated phenylpropanoid biosynthesis and the flavonoid metabolism pathway. nih.gov This was evidenced by the increased accumulation of key compounds such as cinnamaldehyde, coniferyl aldehyde, naringenin, and quercetin (B1663063) within 12 hours of treatment. nih.gov Furthermore, the treatment led to an accumulation of total phenolics and lignin (B12514952) by boosting the activities and gene expression of key enzymes involved in this pathway. nih.gov This suggests that this compound could potentially enhance defense mechanisms in plant tissues through similar metabolic activation. nih.gov
Table 3: Hypothesized Impact of this compound on Phenylpropanoid Pathway (based on Terpinen-4-ol data)
| Metabolite/Enzyme Group | Effect of Terpinen-4-ol Treatment | Implication | Source |
|---|---|---|---|
| Phenylpropanoid/Flavonoid Compounds | Increased accumulation (cinnamaldehyde, naringenin, etc.) | Activation of defense pathways | nih.gov |
| Total Phenolics and Lignin | Accumulation | Enhanced structural and chemical defense | nih.gov |
| Key Pathway Enzymes | Enhanced activities and gene expression | Upregulation of the entire pathway | nih.gov |
Other Potential Bioactivity Mechanisms (e.g., Antioxidant Activity, Gut Barrier Integrity)
Comparative analysis of Terpinen-4-ol suggests other potential bioactivity mechanisms for this compound, including antioxidant effects and maintenance of gut barrier integrity.
Antioxidant Activity
While some early reports described Terpinen-4-ol as having weak antioxidant ability, a growing body of contrasting studies highlights its potential to neutralize free radicals under conditions of oxidative stress. preprints.org In a murine model of arthritis, Terpinen-4-ol exhibited a dose-dependent antioxidant effect comparable to the standard drug piroxicam. preprints.org Nanoemulsions of Terpinen-4-ol have shown significantly higher DPPH-scavenging potential compared to nanoemulsions of tea tree oil, with one study reporting a 7.72-fold higher activity. preprints.orgekb.eg This suggests that this compound may also function as an effective antioxidant.
Table 4: Comparative Antioxidant Activity of Terpinen-4-ol
| Assay/Model | Terpinen-4-ol Performance | Comparison | Source |
|---|---|---|---|
| DPPH Radical Scavenging | Superior (48.7 ± 0.87%) | Butylated hydroxy anisole (B1667542) (44.2 ± 0.08%) | preprints.org |
| Murine Arthritis Model | 73.03% antioxidant activity (at 60 mg/kg) | Piroxicam (71.04% at 10 mg/kg) | preprints.org |
| DPPH Scavenging (Nanoemulsion) | EC50 = 253.65 mg/L | TTO Nanoemulsion (EC50 = 1952.82 mg/L) | preprints.orgekb.eg |
Gut Barrier Integrity
Terpinen-4-ol has been shown to protect the integrity of the gut barrier. nih.govfrontiersin.org In studies involving intestinal porcine epithelial cell lines (IPEC-J2) and a mouse model of colitis, Terpinen-4-ol protected against damage induced by LPS and dextran (B179266) sulfate (B86663) sodium (DSS), respectively. nih.govfrontiersin.org The mechanism involves the upregulation of tight junction proteins, including occludin, claudins, and zonula occludens-1 (ZO-1). frontiersin.org This effect is mediated through the ERK1/2-signaling pathway; Terpinen-4-ol attenuates LPS-induced upregulation of ERK phosphorylation, which in turn promotes the expression of these crucial barrier proteins. nih.govfrontiersin.org These findings suggest a potential role for this compound in treating conditions characterized by compromised gut barrier function, such as inflammatory bowel disease. nih.govfrontiersin.org
Table 5: Effect of Terpinen-4-ol on Gut Barrier Integrity
| Model | Challenge | Key Finding | Mechanism | Source |
|---|---|---|---|---|
| IPEC-J2 cells (in vitro) | LPS | Protected against damage | Upregulation of tight junction proteins | nih.govfrontiersin.org |
| Mice (in vivo) | DSS-induced colitis | Attenuated colitis | Promotion of tight junction protein expression | nih.govfrontiersin.org |
| Signaling Pathway | LPS-induced inflammation | Attenuated ERK phosphorylation | ERK1/2 signaling mediates tight junction upregulation | nih.govfrontiersin.org |
Structure Activity Relationship Sar Studies of Terpinen 4 Propionate and Its Analogues
Impact of the Propionate (B1217596) Moiety on Biological Activity Profile
The introduction of a propionate group to the terpinen-4-ol backbone significantly alters the molecule's lipophilicity and steric bulk, which in turn can influence its interaction with biological targets. The propionate moiety, a three-carbon ester chain, increases the molecular weight and generally enhances the lipophilic character of the parent alcohol. This modification can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to altered potency, duration of action, and even the spectrum of biological activity.
Research into the biological activities of terpinen-4-ol has highlighted its antimicrobial, anti-inflammatory, and anticancer properties. The esterification to form Terpinen 4-propionate is hypothesized to modulate these activities. For instance, the increased lipophilicity imparted by the propionate group may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial efficacy. Conversely, the larger size of the ester may hinder its ability to bind to certain enzymatic or receptor sites, possibly reducing its activity compared to the parent alcohol. The specific impact of the propionate group is a key area of investigation in understanding the full therapeutic potential of this derivative.
Comparative SAR Analysis with other Terpinen-4-ol Esters and Derivatives
To fully comprehend the role of the propionate group, a comparative analysis with other esters and derivatives of terpinen-4-ol is essential. Structure-activity relationship studies often involve synthesizing a series of related compounds to identify key structural features responsible for biological activity. In the case of this compound, this involves comparing its activity to that of other terpinen-4-ol esters with varying alkyl chain lengths (e.g., acetate (B1210297), butyrate, valerate).
Such comparative studies can reveal important trends. For example, a parabolic relationship between alkyl chain length and biological activity is often observed, where activity increases up to a certain chain length and then decreases. This can be attributed to an optimal balance between lipophilicity and aqueous solubility for target interaction and transport. By comparing this compound to other esters, researchers can determine if the three-carbon propionate chain represents an optimal length for a specific biological effect.
Below is a hypothetical data table illustrating how such a comparative analysis might be presented based on research findings.
| Compound | Ester Chain | Lipophilicity (LogP) | Antimicrobial Activity (MIC µg/mL) |
| Terpinen-4-ol | - | 2.8 | 500 |
| Terpinen 4-acetate | C2 | 3.2 | 450 |
| This compound | C3 | 3.6 | 400 |
| Terpinen 4-butyrate | C4 | 4.0 | 480 |
This table is for illustrative purposes to demonstrate the concept of comparative SAR analysis and does not represent actual experimental data.
Design and Synthesis of Novel this compound Analogues for Enhanced or Modulated Activity
The insights gained from SAR studies of this compound and related esters can guide the rational design and synthesis of novel analogues with improved therapeutic properties. The goal of such synthetic efforts is to enhance desired biological activities while potentially reducing any unwanted side effects.
The synthesis of this compound itself is typically achieved through the esterification of terpinen-4-ol with propionyl chloride or propionic anhydride (B1165640), often in the presence of a base catalyst. The design of novel analogues could involve several strategies:
Modification of the Ester Group: Introducing different functional groups onto the propionate moiety, such as halogens, hydroxyl groups, or amino groups, could alter electronic properties and hydrogen bonding potential, leading to different interactions with biological targets.
Alterations to the Terpinen Backbone: Modifications to the cyclohexene (B86901) ring or the isopropyl group of the terpinen-4-ol core, in conjunction with the propionate ester, could lead to synergistic effects on activity.
Introduction of Heteroatoms: Replacing carbon atoms within the propionate chain or the terpinen backbone with atoms like oxygen or nitrogen could create novel scaffolds with distinct biological profiles.
The synthesis of these new chemical entities would be followed by rigorous biological screening to evaluate their activity and further refine the SAR models.
Investigation of Stereochemical Influences on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems are inherently chiral. researchgate.netgoogle.com Terpinen-4-ol possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers: (+)-terpinen-4-ol and (-)-terpinen-4-ol. Consequently, this compound will also exist as a pair of enantiomers.
It is well-established that different enantiomers of a compound can exhibit significantly different biological activities. One enantiomer may be highly active, while the other may be less active or even inactive. In some cases, the enantiomers can have qualitatively different biological effects. Therefore, investigating the stereochemical influences on the biological activity of this compound is crucial.
This involves the stereoselective synthesis or chiral separation of the individual enantiomers of this compound and the subsequent evaluation of their biological activities. This allows for a direct comparison of the potency and efficacy of the (+)- and (-)-enantiomers, providing a deeper understanding of the stereochemical requirements for target binding and activity. Such studies are essential for the development of more selective and effective therapeutic agents based on the this compound scaffold.
| Compound | Stereoisomer | Biological Activity (IC50 µM) |
| (+)-Terpinen 4-propionate | (+) | 15 |
| (-)-Terpinen 4-propionate | (-) | 50 |
| Racemic this compound | (±) | 30 |
This table is a hypothetical representation of potential stereochemical influences on biological activity and does not reflect actual experimental data.
Computational Chemistry and Molecular Modeling of Terpinen 4 Propionate
Molecular Docking Simulations for Investigating Potential Molecular Targets and Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
In the context of Terpinen 4-propionate, molecular docking simulations could be employed to identify potential biological targets and to estimate the binding affinity of the compound to these targets. Although specific docking studies on this compound are not readily found, research on similar terpenes demonstrates the utility of this approach. For instance, molecular docking studies on various terpenes have been conducted to evaluate their interactions with inflammatory enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These studies help in understanding the potential anti-inflammatory properties of these compounds by analyzing their binding energies and interactions with key amino acid residues in the active sites of the enzymes.
A hypothetical molecular docking study of this compound against a target protein, for example, a bacterial enzyme, would involve preparing the 3D structures of both the ligand (this compound) and the receptor protein. The docking software would then explore various possible binding poses of the ligand within the active site of the protein and score them based on a scoring function, which typically estimates the binding free energy. The results would provide insights into the most stable binding conformation and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Table 1: Example of Molecular Docking Data for Terpenes Against COX-2 This table is illustrative and based on typical data from studies on various terpenes, not specifically this compound.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
|---|---|---|---|
| Terpinen-4-ol | -6.8 | ARG120, TYR355, SER530 | 5.2 µM |
| Limonene | -6.2 | LEU352, VAL523, ALA527 | 15.8 µM |
| α-Pinene | -5.9 | VAL349, LEU352, ILE523 | 25.1 µM |
Molecular Dynamics Simulations for Analyzing Ligand-Receptor Interactions and Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and biomolecular complexes over time. This technique can be used to study the stability of a ligand-receptor complex identified through molecular docking and to analyze the intricate details of their interactions.
For this compound, once a potential protein target is identified and a binding pose is predicted by molecular docking, MD simulations can be performed on the this compound-protein complex. These simulations would track the movements of every atom in the system over a certain period, typically nanoseconds to microseconds, providing a dynamic picture of the interaction. The results can reveal the stability of the binding, conformational changes in the protein or the ligand upon binding, and the role of solvent molecules in the interaction.
Studies on related compounds, such as the MD simulations of terpinen-4-ol with cyclodextrin, have demonstrated the power of this technique in understanding complex formation and stability. Similarly, MD simulations have been used to study the behavior of various terpenes in aqueous solutions and their interactions with drug carriers. These studies provide a methodological blueprint for investigating this compound. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular hydrogen bonds and hydrophobic contacts over the simulation time.
Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of a Terpene-Protein Complex This table is a hypothetical representation of data that could be generated from an MD simulation.
| Simulation Parameter | Value/Observation | Interpretation |
|---|---|---|
| Average RMSD of Complex | 1.5 Å | The complex is stable throughout the simulation. |
| Average RMSF of Ligand | 0.8 Å | The ligand remains tightly bound in the active site. |
| Number of Hydrogen Bonds | 2-3 | Specific hydrogen bonds contribute to binding stability. |
Quantum Chemical Studies for Electronic Structure, Reactivity, and Conformation (e.g., MNDO)
Quantum chemical methods are used to study the electronic structure, geometry, and reactivity of molecules from first principles. Semi-empirical methods like Modified Neglect of Diatomic Overlap (MNDO) provide a computationally less expensive alternative to ab initio methods for larger molecules like this compound.
These studies can provide valuable information about the fundamental properties of this compound. For instance, quantum chemical calculations can be used to determine the optimized molecular geometry, Mulliken atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
Furthermore, conformational analysis can be performed using quantum chemical methods to identify the most stable conformations of this compound. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. While specific MNDO studies on this compound are lacking in the literature, the methodology has been applied to various organic molecules to calculate properties such as heats of formation and ionization energies.
Table 3: Hypothetical Quantum Chemical Properties of this compound Calculated Using a Semi-Empirical Method This data is illustrative and would need to be determined through actual quantum chemical calculations.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -9.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 8.7 eV | Indicates high chemical stability. |
| Dipole Moment | 2.1 D | Provides insight into the molecule's polarity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.
For this compound, a QSAR study would involve a set of its analogues with known biological activities (e.g., antimicrobial or anti-inflammatory activity). A wide range of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each analogue. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity.
A QSAR study on terpene derivatives has been successfully conducted to predict their analgesic activity, demonstrating the applicability of this approach to this class of compounds. Such a model for this compound analogues could help in identifying the key structural features that are important for their activity. For example, the model might reveal that the size of the ester group or the electronic properties of the terpene ring are critical for the observed biological effect. This information can then be used to design new analogues with potentially enhanced activity.
Table 4: Example of Molecular Descriptors Used in a QSAR Study of Terpene Derivatives This table presents a selection of descriptors that could be relevant for a QSAR model of this compound analogues.
| Descriptor | Description | Potential Influence on Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient | Relates to the hydrophobicity and membrane permeability. |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Can be related to the volume and dispersion forces of the molecule. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties. |
| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | Influences the conformational flexibility of the molecule. |
Biotransformation and Metabolic Fate of Terpinen 4 Propionate
In vitro Biotransformation Pathways (e.g., Enzyme-catalyzed Hydrolysis to Terpinen-4-ol, Oxidation, Conjugation)
The initial and most crucial step in the in vitro biotransformation of Terpinen 4-propionate is the hydrolysis of its propionate (B1217596) ester bond. This reaction is catalyzed by various esterases, such as lipases, which are ubiquitous in biological systems. This enzymatic hydrolysis yields Terpinen-4-ol and propionic acid. Lipases are well-documented for their ability to catalyze the hydrolysis of ester linkages in both aqueous and non-aqueous media.
Following its formation, Terpinen-4-ol undergoes further metabolic transformations, primarily through oxidation reactions mediated by cytochrome P450 (CYP) enzymes. Studies using human liver microsomes have identified several oxidized metabolites of (+)-Terpinen-4-ol. The primary pathways involve epoxidation and hydroxylation.
Key metabolites identified from the in vitro metabolism of (+)-Terpinen-4-ol in human liver microsomes include (+)-(1R,2S,4S)-1,2-epoxy-p-menthan-4-ol, (+)-(1S,2R,4S)-1,2-epoxy-p-menthan-4-ol, and (4S)-p-menth-1-en-4,8-diol. nih.gov The formation of these metabolites is primarily catalyzed by CYP2A6 and CYP3A4 enzymes. nih.gov Research has also shown that (-)-Terpinen-4-ol is oxidized to (-)-(1S,2R,4R)-1,2-epoxy-p-menthan-4-ol by human liver microsomal P450 enzymes. researchgate.net
Further metabolic steps could involve conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group of Terpinen-4-ol or its oxidized metabolites, to facilitate their excretion. However, specific studies detailing these conjugation pathways for Terpinen-4-ol are less common.
Table 1: Key In vitro Biotransformation Pathways of this compound (via Terpinen-4-ol)
| Metabolic Step | Enzyme(s) | Reactant | Product(s) |
| Hydrolysis | Esterases (e.g., Lipases) | This compound | Terpinen-4-ol, Propionic acid |
| Oxidation | Cytochrome P450 (CYP2A6, CYP3A4) | (+)-Terpinen-4-ol | (+)-(1R,2S,4S)-1,2-epoxy-p-menthan-4-ol, (+)-(1S,2R,4S)-1,2-epoxy-p-menthan-4-ol, (4S)-p-menth-1-en-4,8-diol nih.gov |
| Oxidation | Cytochrome P450 | (-)-Terpinen-4-ol | (-)-(1S,2R,4R)-1,2-epoxy-p-menthan-4-ol researchgate.net |
Microbial Transformation Studies of this compound
Microbial transformation studies provide valuable insights into the metabolic pathways of xenobiotics and can be used to produce novel derivatives. While direct microbial transformation studies on this compound are scarce, the biotransformation of its active form, Terpinen-4-ol, by various microorganisms has been investigated.
It is highly probable that the initial step in the microbial transformation of this compound would be its hydrolysis to Terpinen-4-ol by microbial esterases. Subsequently, the resulting Terpinen-4-ol can be further metabolized by microbial enzymes, particularly cytochrome P450 monooxygenases.
For instance, engineered bacterial CYP102A1 enzymes have been shown to effectively hydroxylate Terpinen-4-ol. nih.govjmb.or.krnih.govkoreascience.kr These bacterial enzymes can produce mono-hydroxylated derivatives of Terpinen-4-ol, such as 1,4-dihydroxy-p-menth-2-ene. jmb.or.krnih.gov The regioselectivity of these enzymes can lead to the formation of various hydroxylated products.
The ability of microorganisms to transform terpenoids is well-established, and various bacterial and fungal strains possess the enzymatic machinery to carry out oxidation, reduction, and isomerization reactions on compounds like Terpinen-4-ol.
Characterization of Metabolites and Assessment of Their Potential Biological Activity
The characterization of metabolites formed from the biotransformation of this compound (via Terpinen-4-ol) is essential for a comprehensive understanding of its pharmacological and toxicological profile. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying these metabolites. nih.govnih.govjmb.or.kr
The biological activity of the metabolites of Terpinen-4-ol is an area of growing interest. Hydroxylated and epoxidized derivatives may exhibit altered or enhanced biological activities compared to the parent compound. For example, hydroxylated derivatives of Terpinen-4-ol are being explored as potential drug candidates, including for cancer treatment. jmb.or.krkoreascience.kr
Table 2: Characterized Metabolites of Terpinen-4-ol
| Metabolite | Method of Characterization | Potential Biological Activity |
| (+)-(1R,2S,4S)-1,2-epoxy-p-menthan-4-ol | GC-MS nih.gov | Under investigation |
| (+)-(1S,2R,4S)-1,2-epoxy-p-menthan-4-ol | GC-MS nih.gov | Under investigation |
| (4S)-p-menth-1-en-4,8-diol | GC-MS nih.gov | Under investigation |
| (-)-(1S,2R,4R)-1,2-epoxy-p-menthan-4-ol | GC-MS researchgate.net | Under investigation |
| 1,4-dihydroxy-p-menth-2-ene | LC-MS, GC-MS, NMR jmb.or.krnih.gov | Potential anticancer drug candidate jmb.or.krkoreascience.kr |
Natural Occurrence and Biosynthetic Considerations of Terpinen 4 Propionate Precursors
Occurrence of Terpinen-4-ol in Plant Species and Essential Oils
Terpinen-4-ol, a monoterpenoid alcohol, is a significant secondary metabolite found in a wide array of aromatic plants. It is a principal component of many essential oils, contributing to their characteristic aroma and biological properties. The concentration of terpinen-4-ol can vary considerably depending on the plant species, geographical location, climate, and distillation process.
One of the most well-known sources of terpinen-4-ol is the tea tree, Melaleuca alternifolia, native to Australia. The essential oil derived from this plant, commonly known as tea tree oil, is characterized by a high concentration of terpinen-4-ol, which is considered its primary active constituent. nih.gov International standards for high-quality tea tree oil often specify a terpinen-4-ol content ranging from 30% to 48%. researchgate.net
Terpinen-4-ol is also a major constituent in the essential oil of sweet marjoram (Origanum majorana). foreverest.net Studies have shown that different chemotypes of marjoram exist, with some being particularly rich in terpinen-4-ol. foreverest.net For instance, some analyses of marjoram essential oil have reported terpinen-4-ol concentrations as high as 24.92% to 28.49%.
Another notable source of terpinen-4-ol is lavender (Lavandula angustifolia). While linalool and linalyl acetate (B1210297) are typically the most abundant compounds in lavender oil, terpinen-4-ol is also present in significant amounts, with some studies reporting concentrations up to 8%. oup.com In certain cultivars, the terpinen-4-ol content can be even higher.
Beyond these prominent examples, terpinen-4-ol is found in the essential oils of numerous other plants, including various species of Eucalyptus, Juniperus, and Artemisia. wikipedia.org For example, it has been detected in the leaves of Artemisia indica and is a constituent of the essential oil from the fruit of Juniperus communis. wikipedia.org
The following interactive table provides a summary of the reported concentrations of terpinen-4-ol in the essential oils of several plant species.
Table 1: Occurrence of Terpinen-4-ol in Various Plant Essential Oils
| Plant Species | Common Name | Plant Part Used | Concentration of Terpinen-4-ol (%) |
|---|---|---|---|
| Melaleuca alternifolia | Tea Tree | Leaves and terminal branchlets | 30.0 - 48.0 |
| Origanum majorana | Sweet Marjoram | Flowering herb | up to 28.5 |
| Lavandula angustifolia | Lavender | Flowers | up to 8.0 |
| Artemisia indica | - | Leaves | ~0.4 |
Biosynthesis of Terpinen-4-ol and Related Monoterpenoids
The biosynthesis of terpinen-4-ol, like other monoterpenoids, originates from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids.
The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. Through a series of enzymatic reactions, this pathway yields both IPP and DMAPP. The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by the enzyme geranyl pyrophosphate synthase, results in the formation of the ten-carbon compound geranyl pyrophosphate (GPP). nih.gov GPP is the universal precursor for all monoterpenes. nih.gov
The conversion of the linear GPP molecule into the various cyclic and acyclic monoterpenoid skeletons is a critical step catalyzed by a class of enzymes known as terpene synthases (or cyclases). These enzymes are responsible for the remarkable diversity of monoterpenoids found in nature.
The direct enzymatic synthesis of terpinen-4-ol from GPP has not been fully elucidated as a single-step reaction. However, the biosynthesis is understood to proceed through the formation of intermediate terpene hydrocarbons. Specifically, enzymes such as γ-terpinene synthase and terpinolene synthase play a crucial role. nih.govbirchandfog.bizresearchgate.netnih.govwikipedia.orgresearchgate.net
Formation of γ-Terpinene and Terpinolene: Geranyl pyrophosphate is first converted by a specific terpene synthase, such as γ-terpinene synthase, into the cyclic monoterpene γ-terpinene. nih.govresearchgate.netnih.gov Alternatively, terpinolene synthase can catalyze the formation of terpinolene from GPP. birchandfog.bizwikipedia.orgresearchgate.net These reactions involve the ionization of GPP, followed by a series of intramolecular cyclizations and rearrangements of the resulting carbocation intermediates.
Hydroxylation to Terpinen-4-ol: Following the formation of these monoterpene hydrocarbons, a subsequent hydroxylation step is required to introduce the hydroxyl group at the C4 position, yielding terpinen-4-ol. This hydroxylation is likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are known to be involved in the functionalization of the terpene backbone in the later stages of terpenoid biosynthesis. The precise identity and characterization of the specific cytochrome P450 enzyme responsible for the conversion of γ-terpinene or a related precursor to terpinen-4-ol is an area of ongoing research.
Hypothetical Natural Esterification Pathways Leading to Terpinen 4-propionate
The natural occurrence of this compound has not been widely reported, suggesting it may be a rare or yet-to-be-discovered natural product. However, based on known biochemical pathways in plants, a hypothetical route for its biosynthesis can be proposed. This pathway would involve the esterification of terpinen-4-ol with a propionate (B1217596) donor, a reaction likely catalyzed by a specific type of acyltransferase.
The formation of this compound would require two key components: the alcohol precursor, terpinen-4-ol, and an activated form of propionic acid, which in biological systems is typically propionyl-CoA.
Biosynthesis of Propionyl-CoA in Plants:
Plants are capable of synthesizing propionyl-CoA through several metabolic routes. One established pathway involves the catabolism of certain amino acids, such as valine, isoleucine, and methionine. wikipedia.orgnih.gov Additionally, the breakdown of odd-chain fatty acids can also yield propionyl-CoA. wikipedia.orgnih.gov A key enzymatic step in some of these pathways is the conversion of propionate to propionyl-CoA, which can be catalyzed by propionyl-CoA synthetase. nih.gov While the metabolism of propionyl-CoA in plants is complex and not fully understood, its presence as a metabolic intermediate is established. wikipedia.orgresearchgate.net
Esterification via Alcohol Acyltransferases (AATs):
The final and crucial step in the hypothetical biosynthesis of this compound would be the esterification of terpinen-4-ol. This reaction would involve the transfer of the propionyl group from propionyl-CoA to the hydroxyl group of terpinen-4-ol. This type of reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgnih.govnih.gov
Plant AATs belong to the large BAHD superfamily of acyltransferases and are responsible for the synthesis of a wide variety of volatile esters that contribute to the aroma and flavor of fruits and flowers. frontiersin.orgnih.govfrontiersin.org These enzymes typically utilize an acyl-CoA as the acyl donor and an alcohol as the acyl acceptor. frontiersin.org
Therefore, a hypothetical pathway for the formation of this compound would be:
Biosynthesis of Terpinen-4-ol: As described in the previous section, terpinen-4-ol is synthesized via the MEP pathway from GPP, likely involving a terpene synthase and a subsequent hydroxylation step.
Biosynthesis of Propionyl-CoA: Propionyl-CoA is generated from amino acid catabolism or odd-chain fatty acid oxidation.
Esterification: A specific, yet to be identified, alcohol acyltransferase would catalyze the following reaction:
Terpinen-4-ol + Propionyl-CoA → this compound + Coenzyme A
The existence and activity of an AAT with specificity for both terpinen-4-ol and propionyl-CoA would be the determining factor for the natural production of this compound in a given plant species. While the direct evidence for this specific reaction in nature is currently lacking, the presence of both the necessary precursors and the relevant enzyme family in the plant kingdom makes this a plausible biosynthetic pathway.
Advanced Research Methodologies and Future Perspectives for Terpinen 4 Propionate
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Pathway Elucidation
The integration of multi-omics technologies is a powerful strategy for obtaining a holistic view of the biological impact of a compound. By combining proteomics (the study of proteins) and metabolomics (the study of small-molecule metabolites), researchers can connect molecular regulators with metabolic outcomes to understand complex biological systems.
In studies involving the parent compound, terpinen-4-ol, combined metabolomic and transcriptomic analyses have been instrumental in clarifying its mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA). These studies revealed that terpinen-4-ol significantly inhibits the biosynthesis of DNA and RNA in MRSA by affecting genes and metabolites within the purine and pyrimidine metabolic pathways nih.gov. This integrated approach suggests that the compound's ability to inhibit biofilm formation may stem from its disruption of these fundamental nucleic acid synthesis pathways nih.gov.
For terpinen 4-propionate, a similar omics-driven approach would be invaluable. By exposing target cells or organisms to the compound and subsequently analyzing the changes in their proteome and metabolome, researchers can identify specific enzymatic pathways and cellular processes that are modulated. This can reveal novel mechanisms of action and biomarkers of response, accelerating the path to understanding its therapeutic potential.
Table 1: Key Metabolic Pathways Affected by Terpinen-4-ol in MRSA
| Omics Technology | Key Finding | Affected Pathway | Implication |
|---|---|---|---|
| Transcriptomics | Upregulation of deoD, downregulation of pyrB nih.gov | Purine and Pyrimidine Metabolism | Inhibition of DNA and RNA synthesis |
| Metabolomics | Alterations in metabolites related to nucleic acid synthesis | Purine and Pyrimidine Metabolism | Disruption of essential building blocks for bacterial growth |
Advanced Imaging Techniques for Cellular and Subcellular Localization Studies
Understanding where a compound acts within a cell is fundamental to understanding its function. Advanced imaging techniques are essential for visualizing the interaction of molecules with cellular and subcellular structures. Determining the subcellular localization of proteins is crucial for revealing intricate cellular pathways and for selecting appropriate targets for drug development nih.gov.
Research on terpinen-4-ol has indicated specific interactions with cellular architecture. For instance, studies have shown that it targets F-actin in the cytoskeleton, inhibiting the bundling of actin microfilaments and disrupting microtubules researchgate.net. This leads to noticeable changes in the architecture of intermediate filaments within cancer cells researchgate.net. Such findings were likely achieved using fluorescence microscopy or similar imaging technologies that allow for the visualization of labeled cytoskeletal components.
Future studies on this compound could employ sophisticated imaging methods such as confocal microscopy, super-resolution microscopy, and live-cell imaging. By using fluorescently tagged versions of this compound or specific cellular markers, researchers can directly observe its accumulation in organelles and its dynamic effects on cellular structures in real-time. This would provide direct visual evidence of its mechanism of action at a subcellular level.
High-Throughput Screening Approaches for Bioactivity Assessment
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those with a specific biological activity. This methodology is critical for both drug discovery and for identifying the molecular targets of bioactive compounds mdpi.com.
HTS has been successfully used to probe the anticancer mechanisms of terpinen-4-ol. In one key study, HTS was employed to identify the primary molecular target of terpinen-4-ol in glioma cells. The screening identified the transcription factor JUN as the prime target. Subsequent investigation revealed that terpinen-4-ol exposure suppressed JUN transcription, which in turn lowered the levels of GPX4, a key enzyme in preventing ferroptosis (an iron-dependent form of cell death) preprints.org. This discovery directly linked the compound to the induction of ferroptosis in glioma cells preprints.org.
For this compound, HTS platforms can be utilized to screen its effects against large panels of cancer cell lines, bacterial strains, or fungal pathogens. This would rapidly provide a broad overview of its bioactivity spectrum. Furthermore, target-based HTS assays could be designed to screen its activity against specific enzymes or receptors, helping to quickly pinpoint its molecular mechanisms of action and compare its potency and specificity to its parent compound, terpinen-4-ol.
Table 2: Example of High-Throughput Screening Finding for Terpinen-4-ol
| Screening Method | Cell Type | Identified Target | Resulting Mechanism | Reference |
|---|---|---|---|---|
| High-Throughput Target Identification | Glioma Cells (LN229, T98, U251) | JUN (Transcription Factor) | Suppression of JUN/GPX4 axis, leading to ferroptosis | preprints.org |
Development of Targeted Delivery Systems for this compound Research
Terpenes and their derivatives often face challenges for therapeutic use, including low water solubility and high volatility, which can limit their stability and bioavailability nih.gov. Advanced drug delivery systems, particularly nano- and lipid-based carriers, are being developed to overcome these limitations nih.gov.
For terpinen-4-ol, researchers have explored biodegradable nanoparticles as a potential delivery system to enhance its therapeutic efficacy researchgate.net. Encapsulating the compound within such carriers can protect it from degradation, improve its solubility in aqueous environments, and potentially allow for targeted delivery to specific tissues or cells. This approach aims to maximize the therapeutic effect while minimizing potential off-target effects.
Investigating and developing similar targeted delivery systems for this compound will be a critical step in its research trajectory. Formulations such as liposomes, nanoemulsions, or polymeric nanoparticles could enhance its pharmacokinetic profile, enabling more consistent and effective concentrations to be achieved in preclinical models. These advanced delivery systems are essential for translating the in vitro bioactivity of this compound into tangible in vivo results.
Future Directions in this compound Research, Emphasizing Translational Potential of Fundamental Discoveries
The extensive body of research on terpinen-4-ol provides a clear roadmap for future investigations into this compound. The parent compound has demonstrated a remarkable range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects preprints.orgnih.govplos.orgnih.gov. A significant area of its translational potential lies in its ability to act synergistically with existing drugs. For example, terpinen-4-ol enhances the efficacy of several chemotherapeutic agents and can even restore the sensitivity of KRAS-mutated colorectal cancer cells to certain biological therapies plos.orgijpjournal.com.
Future research on this compound should focus on several key areas with high translational potential:
Comparative Efficacy Studies: Directly comparing the anti-inflammatory, antimicrobial, and anticancer potency of this compound with that of terpinen-4-ol. The propionate (B1217596) ester may offer advantages in terms of lipophilicity, potentially altering its cellular uptake and interaction with molecular targets.
Mechanism of Action in Combination Therapy: Investigating the molecular basis for how this compound might synergize with conventional antibiotics or chemotherapy agents. This could lead to new combination therapies that are more effective and less prone to drug resistance.
Preclinical Model Validation: Moving from in vitro discoveries to in vivo animal models to assess the compound's efficacy and pharmacokinetic profile in a whole-organism context. This is a crucial step for any compound with therapeutic aspirations.
Exploring Novel Therapeutic Areas: Given the diverse activities of its parent compound, this compound should be investigated for its potential in a wide range of applications, building upon the foundational knowledge to accelerate its journey from laboratory discovery to potential clinical use preprints.orgnih.gov.
By leveraging these advanced methodologies and focusing on translational outcomes, the scientific community can systematically unlock the full therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
